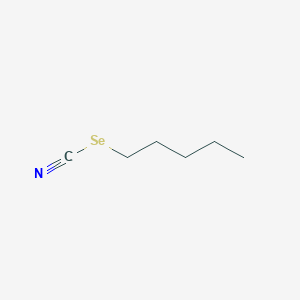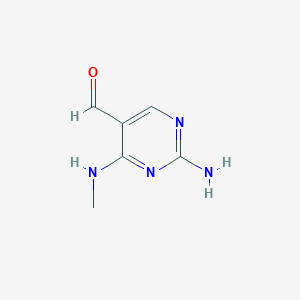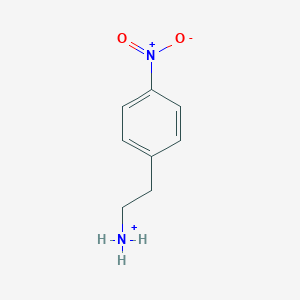![molecular formula C10H12ClNO B067861 N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide CAS No. 186296-21-9](/img/structure/B67861.png)
N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[®-alpha-Methyl-4-chlorobenzyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a benzyl ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide typically involves the reaction of ®-alpha-Methyl-4-chlorobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[®-alpha-Methyl-4-chlorobenzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[®-alpha-Methyl-4-chlorobenzyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[®-alpha-Methyl-4-chlorobenzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylacetamide: Similar in structure but lacks the benzyl ring and chlorine substitution.
N-Phenylacetamide: Contains a phenyl group instead of the substituted benzyl group.
N-(4-Chlorobenzyl)acetamide: Similar but without the methyl group on the benzyl ring.
Uniqueness
N-[®-alpha-Methyl-4-chlorobenzyl]acetamide is unique due to the specific combination of the methyl and chlorine substituents on the benzyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other related compounds.
Propiedades
Número CAS |
186296-21-9 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
HGKOQCMPYYZGCI-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione](/img/structure/B67783.png)




![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)





![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

